molecular formula C14H21NO2 B1451831 [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine CAS No. 1152563-72-8

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B1451831
CAS No.: 1152563-72-8
M. Wt: 235.32 g/mol
InChI Key: JMXAZAXDWCNBRT-UHFFFAOYSA-N
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Description

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 . These interactions suggest that this compound may influence the metabolism of other compounds processed by these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of trace amine-associated receptor 1 (TAAR1), which plays a role in cell signaling . This interaction can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for TAAR1, leading to the activation of downstream signaling pathways . Additionally, its inhibition of cytochrome P450 enzymes suggests a mechanism involving enzyme inhibition, which can alter the metabolism of other substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it has a half-life of approximately 0.186 days when exposed to hydroxyl radicals, indicating rapid degradation . This rapid degradation can impact its efficacy and duration of action in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, high doses may result in enzyme inhibition, leading to the accumulation of toxic metabolites . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its log octanol-water partition coefficient (Log Kow) of 0.37 suggests moderate hydrophilicity, which can influence its distribution in aqueous environments . Understanding its transport mechanisms is essential for predicting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may localize to specific compartments or organelles, affecting its activity and function. For example, its interaction with TAAR1 suggests potential localization to cellular membranes where these receptors are present .

Properties

IUPAC Name

[4-(4-ethoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-13-5-3-12(4-6-13)14(11-15)7-9-16-10-8-14/h3-6H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAZAXDWCNBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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